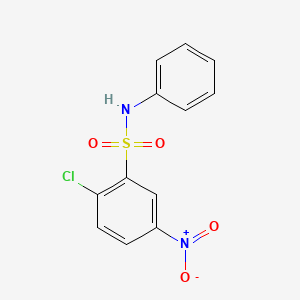
2-chloro-5-nitro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-phenylbenzenesulfonamide is an organic compound belonging to the class of nitrobenzenes. These compounds are characterized by a benzene ring with a nitro group attached to it.
Preparation Methods
The synthesis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide typically involves nitration and sulfonation reactions. One common method starts with 2-chloronitrobenzene, which undergoes nitration using concentrated nitric acid and sulfuric acid as a catalyst to form the nitro group. The resulting compound is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group . Industrial production methods often employ similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-5-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorosulfonic acid, and reducing agents like Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-5-nitro-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
2-chloro-5-nitro-N-phenylbenzenesulfonamide can be compared with other nitrobenzene derivatives, such as:
2-chloro-5-nitrobenzaldehyde: Used in the synthesis of various organic compounds.
2-chloro-N-methyl-5-nitro-N-phenylbenzamide: Known for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-5-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(15(16)17)8-12(11)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFHNBNDPHUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408492 |
Source


|
| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105837-49-8 |
Source


|
| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
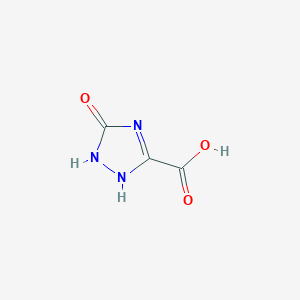
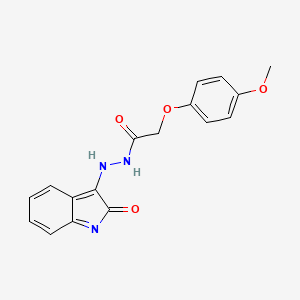
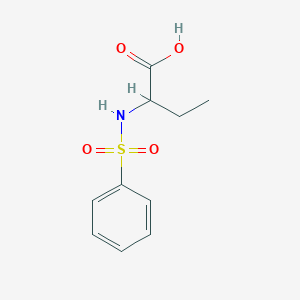
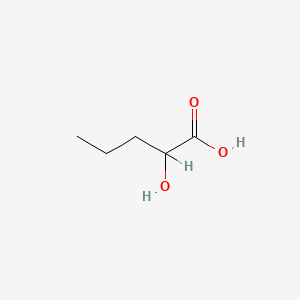
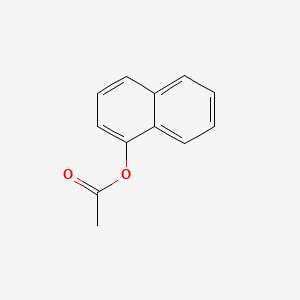
![[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B7734596.png)
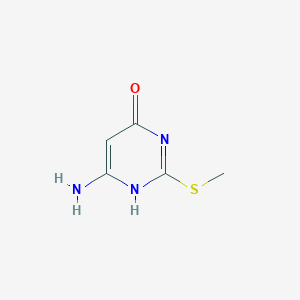
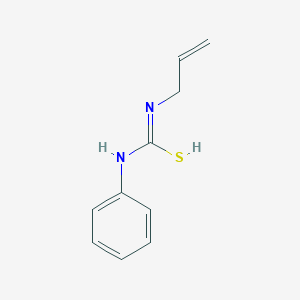
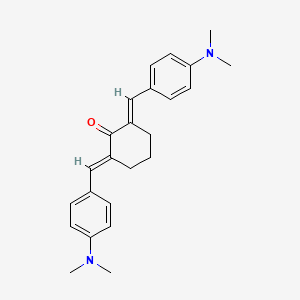
![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B7734624.png)
![N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide](/img/structure/B7734632.png)
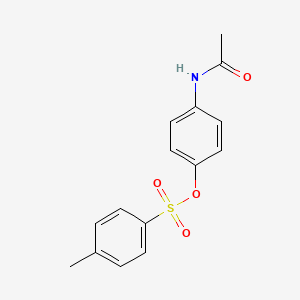
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-bromophenyl)sulfonyl]butanamide](/img/structure/B7734645.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734658.png)
